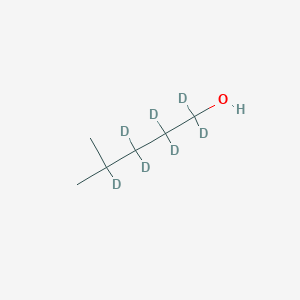
1,1,2,2,3,3,4-Heptadeuterio-4-methylpentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isohexanol-d7, also known as 4-Methyl-1-pentanol-d7, is a deuterium-labeled compound. It is a stable isotope-labeled version of isohexanol, which is an important organic chemical used in various scientific research fields. The molecular formula of Isohexanol-d7 is C6H7D7O, and it has a molecular weight of 109.22 .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Isohexanol-d7 generally involves synthetic chemical methods. One common method is the reaction of hydrogen-substituted isohexanol with deuterium gas. This can be achieved through deuterium ion exchange technology, such as treating raw materials with deuterium oxide (D2O) or direct reaction with deuterium gas .
Industrial Production Methods
The industrial production of isohexanol involves the hydration of ethylene to produce ethanol, followed by the carbonylation of ethanol with carbon monoxide under the action of a catalyst to generate isohexanol. The specific reactions are as follows:
- Ethylene hydration reaction:
CH2=CH2+H2O→CH3CH2OH
- Ethanol carbonylation reaction:
CH3CH2OH+CO→CH3COCH3
The final product, isohexanol, is then separated and purified through distillation and rectification .
化学反应分析
Types of Reactions
Isohexanol-d7 undergoes various types of chemical reactions, including:
Oxidation: Isohexanol-d7 can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form the corresponding alkanes.
Substitution: Isohexanol-d7 can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces alkanes.
Substitution: Produces halogenated compounds.
科学研究应用
Isohexanol-d7 is widely used in scientific research, including:
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Used in the synthesis of fine chemicals, pharmaceuticals, and pesticides.
作用机制
The mechanism of action of Isohexanol-d7 involves its incorporation into molecules as a deuterium-labeled analog. This allows researchers to trace the movement and transformation of the compound within chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
相似化合物的比较
Similar Compounds
Isohexanol: The non-deuterated version of Isohexanol-d7.
Hexanol: A similar alcohol with a straight-chain structure.
2-Methyl-1-pentanol: An isomer of isohexanol with a different branching structure.
Uniqueness
Isohexanol-d7 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for the study of reaction mechanisms and molecular interactions with greater precision compared to non-labeled compounds .
属性
分子式 |
C6H14O |
|---|---|
分子量 |
109.22 g/mol |
IUPAC 名称 |
1,1,2,2,3,3,4-heptadeuterio-4-methylpentan-1-ol |
InChI |
InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3/i3D2,4D2,5D2,6D |
InChI 键 |
PCWGTDULNUVNBN-XFACHHONSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])(C)C)C([2H])([2H])O |
规范 SMILES |
CC(C)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


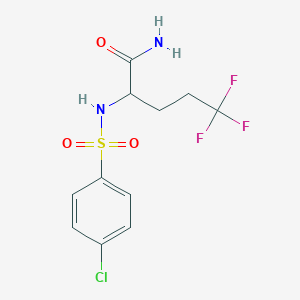
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)
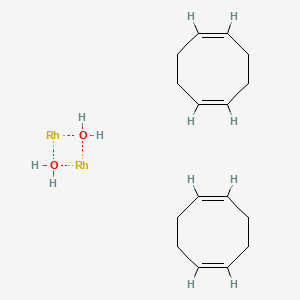
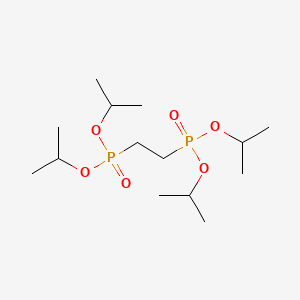
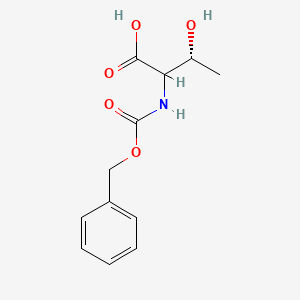

![3-Methyl-3H-imidazo[4,5-f]quinolin-7,8,9-d3-2-amine](/img/structure/B13400163.png)
![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)


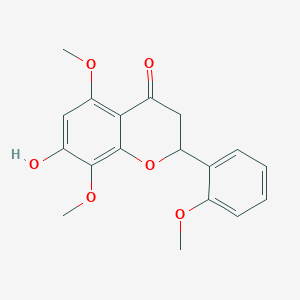
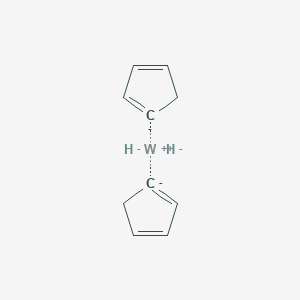
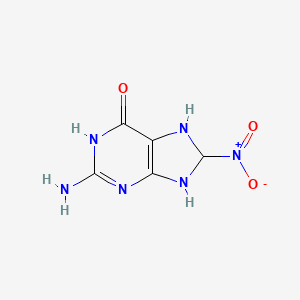
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13400180.png)
